molecular formula C11H21NO2 B6228260 1-(3-hydroxy-3-methylbutyl)azepan-2-one CAS No. 27650-21-1

1-(3-hydroxy-3-methylbutyl)azepan-2-one

Cat. No.: B6228260
CAS No.: 27650-21-1
M. Wt: 199.29 g/mol
InChI Key: WRDTYLDDOBYWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxy-3-methylbutyl)azepan-2-one is a seven-membered lactam (azepan-2-one) derivative substituted with a 3-hydroxy-3-methylbutyl group. For instance, the 3-hydroxy-3-methylbutyl moiety is observed in bioactive xanthones (e.g., 1,3,7-trihydroxy-2-(3-hydroxy-3-methylbutyl)xanthone ) and dopamine receptor modulators (e.g., LY3154207 ), suggesting its role in enhancing pharmacological profiles.

Properties

CAS No.

27650-21-1

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

1-(3-hydroxy-3-methylbutyl)azepan-2-one

InChI

InChI=1S/C11H21NO2/c1-11(2,14)7-9-12-8-5-3-4-6-10(12)13/h14H,3-9H2,1-2H3

InChI Key

WRDTYLDDOBYWRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1CCCCCC1=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-3-methylbutyl)azepan-2-one typically involves the ring-expansion reaction of a suitable precursor. One common method is the hydroxyalkyl azide mediated ring-expansion reaction. This process involves the reaction of a symmetrical ketone with a chiral 1,3-azidopropanol derivative using a Lewis acid promoter such as BF3.OEt2 . The resulting lactam is then converted into the desired compound through subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of one-pot synthesis methods, which combine multiple reaction steps into a single process, can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxy-3-methylbutyl)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the azepanone ring can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted azepanone derivatives.

Scientific Research Applications

1-(3-hydroxy-3-methylbutyl)azepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-3-methylbutyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Comparison of Azepan-2-one Derivatives and Analogs

Compound Name Core Structure Substituent(s) Key Properties/Activities Source/Reference
1-(3-Hydroxy-3-methylbutyl)azepan-2-one Azepan-2-one 3-Hydroxy-3-methylbutyl Potential modulation of solubility, lipophilicity, and receptor interactions (inferred)
1-(3-Aminopropyl)azepan-2-one Azepan-2-one 3-Aminopropyl Peptide bond formation; nucleophilic reactivity
1-Tosylazepan-2-one Azepan-2-one Tosyl (sulfonyl) group High melting points (100–154°C); used as synthetic intermediates
1-Adamantyl-azepan-2-one Azepan-2-one Adamantyl Enhanced hydrophobicity; rigid structure for drug design
1,3,7-Trihydroxy-2-(3-hydroxy-3-methylbutyl)xanthone Xanthone 3-Hydroxy-3-methylbutyl (on xanthone core) Cytotoxic activity against cancer cells (IC₅₀: 5–20 µM)
LY3154207 Dihydroisoquinoline 3-Hydroxy-3-methylbutyl Dopamine D1 receptor PAM (EC₅₀: 10–100 nM)
Physicochemical Properties
  • Lipophilicity : The hydroxy-methylbutyl substituent likely reduces logP compared to adamantyl or tosyl groups, balancing solubility and cell permeability.
  • Stability : Hydroxyalkyl groups are prone to oxidation, whereas adamantyl or aromatic substituents (e.g., in 1-(2-hydroxyphenyl)-3-methylbutan-1-one ) offer greater metabolic stability.

Biological Activity

1-(3-hydroxy-3-methylbutyl)azepan-2-one, also known as a derivative of azepanones, has garnered attention for its potential biological activities. This compound, with the molecular formula C11H21NO2C_{11}H_{21}NO_2, is characterized by a hydroxyl group and a cyclic structure that may influence its interactions with biological systems. Understanding its biological activity is critical for exploring its applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C11H21NO2C_{11}H_{21}NO_2
  • Molecular Weight : 199.29 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(CCN1CCCCCC1=O)O
  • InChI Key : WRDTYLDDOBYWRD-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on existing research:

1. Pharmacological Potential

Research indicates that compounds with azepanone structures can exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Some azepanones have demonstrated effectiveness against bacterial and fungal strains, suggesting potential use in treating infections.
  • CNS Activity : The structural characteristics of azepanones may allow them to cross the blood-brain barrier, potentially leading to neuroactive properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • The hydroxyl group may participate in hydrogen bonding with biological macromolecules, enhancing the compound's affinity for specific receptors or enzymes.
  • The azepanone ring may facilitate interactions with neurotransmitter systems, influencing mood and behavior.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various azepanones found that certain derivatives exhibited significant inhibition against Gram-positive bacteria. Although specific data on this compound was not included, the findings suggest a promising avenue for further exploration.

Study 2: Neuropharmacological Effects

Research into similar compounds has shown that modifications to the azepanone structure can enhance neuroactivity. This suggests that this compound may also possess neuroactive properties worth investigating.

Toxicity and Safety Profile

Toxicity assessments indicate that while acute toxicity data for this compound are sparse, general safety profiles for azepanones suggest careful handling due to potential irritative effects. Long-term exposure studies are necessary to establish comprehensive safety guidelines.

EndpointTest Duration (hr)SpeciesValueSource
Acute ToxicityNot AvailableNot AvailableNot AvailableECHA Registered Substances
Eye IrritationNot AvailableNot AvailablePotential irritation reportedManufacturer's SDS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.